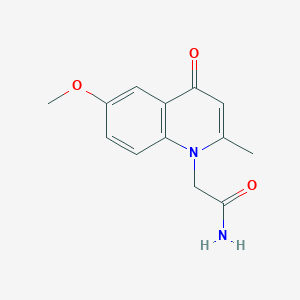
Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, einer Pyridinylmethoxygruppe und eines Piperidinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat beinhaltet typischerweise die Reaktion von Tert-butyl-4-hydroxypiperidin-1-carboxylat mit Pyridin-4-ylmethanol unter geeigneten Reaktionsbedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird bei erhöhter Temperatur gerührt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess kann die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, einschließlich Temperatur, Lösungsmittel und Reaktionszeit.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. Beispielsweise kann Oxidation Oxide ergeben, Reduktion kann reduzierte Derivate erzeugen und Substitutionsreaktionen können zu verschiedenen substituierten Produkten führen.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Rolle als Vorläufer in der Medikamentenentwicklung.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-4-(4-methylpiperazin-1-yl)piperidin-1-carboxylat
- Tert-butyl-4-(piperidin-4-ylmethyl)piperazin-1-carboxylat
- Tert-butyl-4-(bromomethyl)piperidin-1-carboxylat
Einzigartigkeit
Tert-butyl-4-((pyridin-4-yl)methoxy)piperidin-1-carboxylat ist durch das Vorhandensein der Pyridinylmethoxygruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dies unterscheidet sie von anderen ähnlichen Verbindungen, die möglicherweise andere Substituenten oder strukturelle Merkmale aufweisen.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
tert-butyl 4-(pyridin-4-ylmethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 |
InChI-Schlüssel |
QGRVYEUAUACNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12117322.png)
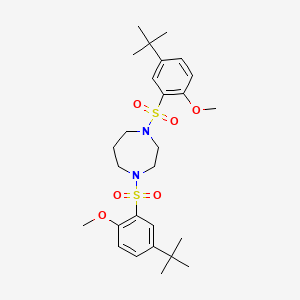

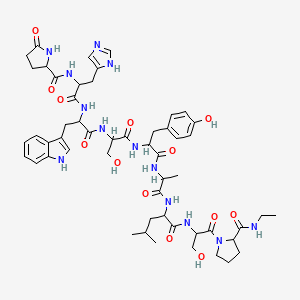
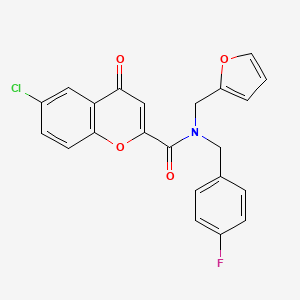
![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
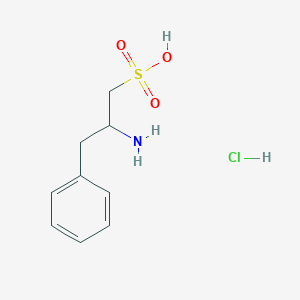
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
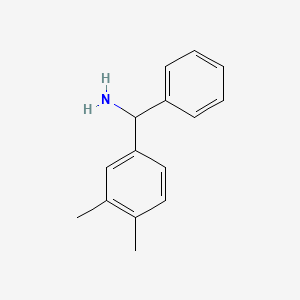

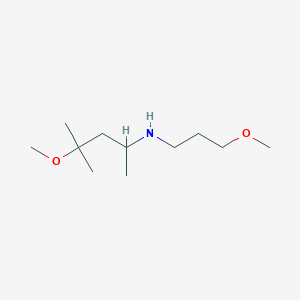
![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)
